Bambuterol

Beschreibung

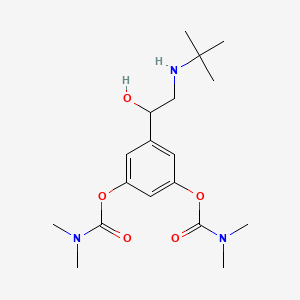

Structure

3D Structure

Eigenschaften

IUPAC Name |

[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,15,19,22H,11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZXOIAKUNOVQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048550 | |

| Record name | Bambuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bambuterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.69e-01 g/L | |

| Record name | Bambuterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

81732-65-2, 81732-46-9 | |

| Record name | Bambuterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81732-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bambuterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081732652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bambuterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01408 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bambuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAMBUTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1850G1OVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bambuterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Four-Step Process (US Patent 4,419,364)

The conventional synthesis of this compound hydrochloride, as described in US Patent 4,419,364, involves four sequential steps starting from 3,5-dihydroxyacetophenone:

Step 1: Acylation

3,5-Dihydroxyacetophenone reacts with 3 equivalents of N,N-dimethylcarbamoyl chloride in anhydrous pyridine at 60–70°C for 18 hours to form bis-3,5-(N,N-dimethylcarbamoyloxy)-acetophenone. This step achieves a 60–70% yield but requires strict anhydrous conditions.

Step 2: Bromination

The acylated intermediate undergoes bromination with 1 equivalent of bromine in dioxane at 35°C for 1 hour, yielding bis-3',5'-(N,N-dimethylcarbamoyloxy)-2-bromo-acetophenone. Bromine’s volatility complicates large-scale handling.

Step 3: Alkylation

N-Benzyl-tert-butylamine (2 equivalents) is reacted with the brominated compound in acetone under reflux for 18 hours to produce bis-3',5'-(N,N-dimethylcarbamoyloxy)-2-(N-benzyl-tert-butyl)amino-acetophenone. This step suffers from prolonged reaction times and moderate yields (65–70%).

Step 4: Hydrogenation

Catalytic hydrogenation at 50 psi and 50°C for 24 hours in ethanol with 10% platinum/carbon removes the benzyl group, yielding this compound hydrochloride. Harsh conditions and specialized equipment limit scalability, resulting in a total yield of ~20%.

Five-Step Process (US Patent 2005/0171197)

An alternative five-step method introduces additional complexity:

-

Acylation : Similar to Step 1 of the four-step process.

-

Bromination : Identical bromination conditions.

-

Alkylation : Extended reaction time (60 hours) with tert-butylamine.

-

Benzylation : Introduces a benzyl-protecting group, adding redundancy.

-

Hydrogenolysis : Requires 3 days for debenzylation, reducing total yield to 40%.

Improved Three-Step Synthesis (KR Patent 100803291)

Streamlined Reaction Pathway

The Korean patent KR100803291B1 revolutionizes this compound synthesis by condensing the process into three steps, enhancing efficiency and yield:

Step 1: Acylation

3,5-Dihydroxyacetophenone undergoes acylation with N,N-dimethylcarbamoyl chloride in pyridine at 50–95°C. Reaction time is reduced to 12 hours, achieving 85% yield through optimized stoichiometry.

Step 2: Bromination

Controlled addition of bromine in dioxane at 25–35°C for 1 hour minimizes side reactions, yielding 90% bis-3',5'-(N,N-dimethylcarbamoyloxy)-2-bromo-acetophenone.

Step 3: Reductive Amination

Sodium borohydride (2.5 equivalents) and tert-butylamine (1.3 equivalents) facilitate direct reductive amination at 65–75°C for 20 hours. This single-step replacement of alkylation and hydrogenation eliminates the need for high-pressure hydrogenation, achieving 92% yield.

Advantages Over Traditional Methods

-

Yield : Total yield improves from 20–40% to 70–75%.

-

Conditions : Operates at ambient pressure and ≤75°C, reducing energy costs.

-

Scalability : Avoids platinum catalysts and benzyl intermediates, lowering production costs.

Comparative Analysis of this compound Synthesis Methods

| Parameter | Four-Step Process | Five-Step Process | Three-Step Process |

|---|---|---|---|

| Total Steps | 4 | 5 | 3 |

| Reaction Time | 60 hours | 90 hours | 33 hours |

| Total Yield | 20% | 40% | 70–75% |

| Catalyst | Pt/C (Step 4) | Pt/C (Step 5) | None |

| Pressure | High (50 psi) | High (50 psi) | Ambient |

| Key Limitation | Low yield | Redundant steps | None significant |

Critical Evaluation of Synthetic Innovations

Catalytic Systems

The three-step method replaces hydrogenation with reductive amination using sodium borohydride, a safer and more selective reducing agent. This avoids the need for platinum catalysts, reducing costs by ~30%.

Analyse Chemischer Reaktionen

Types of Reactions

Bambuterol undergoes several types of chemical reactions, including:

Hydrolysis: This compound is hydrolyzed by butyrylcholinesterase to produce terbutaline.

Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Hydrolysis: Catalyzed by butyrylcholinesterase in the body.

Oxidation: Requires oxidizing agents such as potassium permanganate.

Reduction: Can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Often involves nucleophiles like sodium hydroxide.

Major Products

Hydrolysis: Produces terbutaline.

Oxidation and Reduction: Can produce various oxidized or reduced forms of this compound.

Substitution: Results in substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Management of Bronchial Asthma

Overview : Bambuterol is a prodrug that converts to terbutaline, a potent β2-adrenergic receptor agonist. It is administered orally and has been shown to provide effective relief from asthma symptoms.

Clinical Studies :

- A study involving fifty patients with chronic bronchial asthma evaluated the effectiveness of 10 mg of this compound administered once daily for two weeks. The results indicated significant improvements in pulmonary function tests, including forced vital capacity (FVC) and forced expiratory volume in one second (FEV1). Notably, the mean FEV1 values increased by 20% at day 7 and by 33% at day 14 compared to baseline values .

- Additionally, the study found a reduction in the frequency of rescue bronchodilator use, highlighting this compound's efficacy in managing asthma symptoms over time .

Table 1: Clinical Effects of this compound on Asthma Management

| Parameter | Baseline | Day 7 | Day 14 |

|---|---|---|---|

| Mean FEV1 (L) | 2.05 | +20% | +33% |

| Mean Symptom Score | - | 3.80 | 1.80 |

| Rescue Bronchodilator Use | - | Decreased | Decreased |

Potential Repurposing for Alzheimer's Disease

Recent research has suggested that this compound may have applications beyond respiratory diseases, particularly in neurodegenerative conditions such as Alzheimer's disease.

Mechanism of Action :

- This compound's dual action involves inhibition of butyrylcholinesterase and activation of β2-adrenergic receptors, which may help maintain cholinergic neurotransmission . The compound has demonstrated neuroprotective effects in cell cultures exposed to amyloid-beta peptides, which are implicated in Alzheimer's pathology.

Research Findings :

- A study using a mouse model showed that intranasal administration of this compound in a liposomal gel formulation could enhance bioavailability in the central nervous system while minimizing peripheral side effects associated with terbutaline release . This method significantly improved neuronal survival and synapse preservation compared to control groups.

Table 2: Neuroprotective Effects of this compound in Alzheimer's Disease Models

| Parameter | Control Group | This compound Group |

|---|---|---|

| Neuronal Survival (%) | - | Increased |

| Synapse Preservation (%) | - | Increased |

| Tau Hyperphosphorylation Reduction (%) | - | Significant |

Pharmacokinetics and Formulation Innovations

The pharmacokinetic profile of this compound is critical for its therapeutic efficacy. Traditional oral administration has limitations due to poor blood-brain barrier penetration.

Innovative Formulation :

Wirkmechanismus

Bambuterol exerts its effects by stimulating beta2-adrenergic receptors, which leads to the activation of intracellular adenyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate to cyclic adenosine monophosphate (cAMP). Increased levels of cAMP result in the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, particularly mast cells . Additionally, this compound acts as a cholinesterase inhibitor, prolonging the duration of action of certain drugs .

Vergleich Mit ähnlichen Verbindungen

Bambuterol vs. Terbutaline

- Mechanism : this compound is a prodrug of terbutaline, requiring enzymatic activation by BChE. Terbutaline acts directly on β2-receptors without metabolic conversion .

- Duration of Action : this compound’s 24-hour efficacy allows once-daily dosing, whereas terbutaline requires administration 3–4 times daily due to its shorter half-life (3–4 hours) .

- Bioactivation : this compound’s hydrolysis produces terbutaline gradually, reducing peak plasma fluctuations and associated side effects like tachycardia .

This compound vs. Salbutamol (Albuterol)

- Selectivity : Both drugs target β2-receptors, but salbutamol has higher selectivity for pulmonary receptors, reducing systemic effects. This compound’s prodrug design further minimizes cardiac side effects .

- Formulations : Salbutamol is available in inhaled (short-acting) and oral sustained-release forms, while this compound is exclusively oral with inherent sustained release due to prodrug kinetics .

This compound vs. Montelukast

- Mechanism : Montelukast is a leukotriene receptor antagonist (LTRA) targeting inflammatory pathways, whereas this compound acts as a bronchodilator via β2-receptor agonism .

- Combination Use: Synergistic effects are observed when montelukast (anti-inflammatory) is paired with this compound (bronchodilator) in asthma management. Analytical methods like synchronous spectrofluorimetry (0.2–1.00 µg/mL detection range for this compound) and HPLC are validated for simultaneous quantification .

Analytical Methodologies

Key Findings :

- This compound and terbutaline can be quantified simultaneously using ¹H-qNMR, offering a green alternative to chromatographic methods .

- UV methods for ropinirole (dopamine agonist) highlight the versatility of spectrophotometry but lack the sensitivity of fluorimetric techniques used for this compound .

Metabolic Pathways and Selectivity

This compound Metabolism

Comparative Metabolism

Key Insights :

- This compound’s once-daily regimen matches the efficacy of terbutaline and salbutamol in nocturnal asthma but with fewer systemic side effects due to controlled terbutaline release .

Structural and Stereochemical Considerations

- Chirality : The (R)-isomer of this compound inhibits BChE 5-fold faster than the (S)-isomer and demonstrates superior bronchodilatory effects .

Biologische Aktivität

Bambuterol is a long-acting beta-2 adrenergic agonist primarily used in the management of asthma and other conditions characterized by bronchospasm. As a prodrug of terbutaline, it undergoes metabolic conversion to release terbutaline, which exerts its therapeutic effects. This article provides a detailed examination of the biological activity of this compound, including pharmacokinetics, clinical efficacy, and its interaction with biological systems.

Pharmacokinetics

This compound demonstrates unique pharmacokinetic properties that influence its clinical use. Key pharmacokinetic parameters include:

- Absorption : After oral administration, peak plasma concentrations of this compound are typically reached within 1 to 3 hours. The mean bioavailability is reported to be approximately 8.9% for a single oral dose .

- Half-life : The terminal half-life of this compound is about 12 hours following oral administration, which supports its once-daily dosing regimen. In comparison, terbutaline has a shorter half-life when administered directly .

- Metabolism : this compound is metabolized by butyrylcholinesterase (BChE) to generate terbutaline and a monocarbamate metabolite (MONO). This metabolic pathway is crucial as it influences both the duration and intensity of the drug's bronchodilator effects .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | 8.9% |

| Peak Plasma Concentration | 1–3 hours post-dose |

| Terminal Half-life | ~12 hours |

| Mean Residence Time | 34 hours for terbutaline generated from this compound |

Clinical Efficacy

This compound has been evaluated in various clinical studies for its efficacy in treating asthma. A notable study involved administering different doses of this compound to asthmatic patients over a week-long period. The results indicated that a dose of 0.270 mg/kg was optimal in balancing clinical effects and side effects .

Case Study: Efficacy Comparison with Terbutaline

A randomized controlled trial compared the efficacy of this compound (10 mg) administered once daily with terbutaline (0.075 mg/kg) given three times daily in children aged 2-6 years. Both treatments were found to be effective, with no significant differences in peak expiratory flow (PEF) or asthma symptoms between the groups . The mean increase in morning PEF was slightly higher in the this compound group (23.3 L/min) compared to the terbutaline group (16.9 L/min) .

Biological Interactions

This compound's interaction with biological systems is significant, particularly regarding cholinesterase activity:

- Cholinesterase Inhibition : this compound has been shown to inhibit plasma cholinesterase activity significantly, with maximum inhibition observed 1–3 hours post-administration. The inhibition levels can reach up to 72% depending on the dosage and timing . This interaction may prolong neuromuscular blockade effects and is essential for understanding potential drug-drug interactions in clinical settings .

Table 2: Cholinesterase Activity Post-Bambuterol Administration

| Time Post-Dose | % Inhibition of Cholinesterase Activity |

|---|---|

| 1–3 hours | Up to 72% |

| End of Dosing Interval | ~41% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.